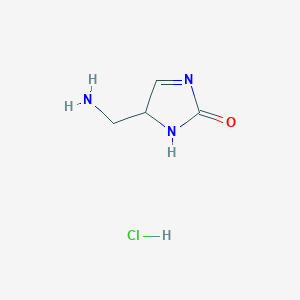![molecular formula C12H21N3O5 B12327432 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl methacrylate](/img/structure/B12327432.png)
2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl methacrylate is an organic compound that features an azide group and a methacrylate ester. This compound is notable for its applications in click chemistry, particularly in the synthesis of polymers and bioconjugates. The azide group is highly reactive and can participate in various chemical reactions, making this compound valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl methacrylate typically involves the reaction of 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol with methacryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 0°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl methacrylate undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes in the presence of a copper catalyst to form triazoles.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Polymerization: The methacrylate group can undergo radical polymerization to form polymers.
Common Reagents and Conditions
Copper(I) Catalysts: Used in click chemistry reactions.
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for polymerization.
Solvents: Dichloromethane, tetrahydrofuran, and water.
Major Products
Triazoles: Formed from click chemistry reactions.
Polymers: Formed from radical polymerization of the methacrylate group.
Applications De Recherche Scientifique
2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems and the development of diagnostic tools.
Industry: Applied in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The azide group in 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl methacrylate is highly reactive and can participate in click chemistry reactions, forming stable triazole linkages. The methacrylate group can undergo radical polymerization, allowing the compound to form polymers with various properties. These reactions enable the compound to be used in a variety of applications, from material science to biomedicine.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-[2-(2-Azidoethoxy)ethoxy]ethanol
- 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl methacrylate
- 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl tosylate
Uniqueness
2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl methacrylate is unique due to the presence of both an azide group and a methacrylate ester. This dual functionality allows it to participate in both click chemistry and polymerization reactions, making it highly versatile for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C12H21N3O5 |
|---|---|
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H21N3O5/c1-11(2)12(16)20-10-9-19-8-7-18-6-5-17-4-3-14-15-13/h1,3-10H2,2H3 |
Clé InChI |
QIJMRAABYQUTEB-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



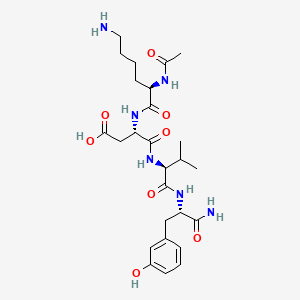
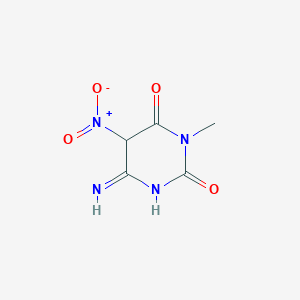

![5-[(6-methylidene-2-oxo-1H-benzimidazol-5-yl)diazenyl]-1,3-diazinane-2,4,6-trione](/img/structure/B12327384.png)
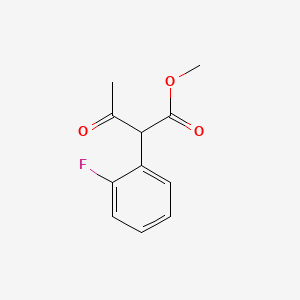
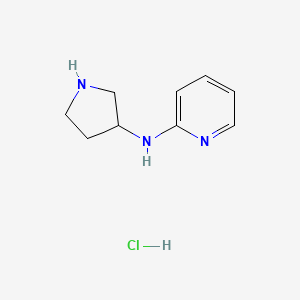
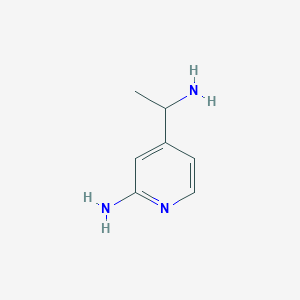
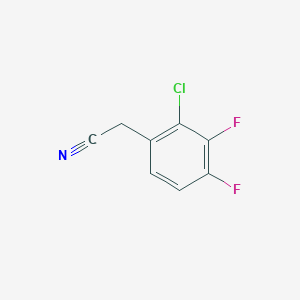
acetic acid](/img/structure/B12327414.png)

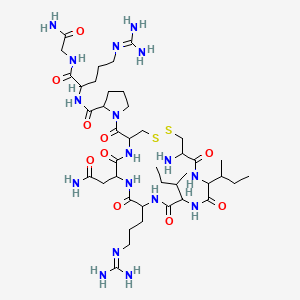
![N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-thiophen-2-ylacetamide](/img/structure/B12327423.png)
